![molecular formula C18H14F3NO3S B2714451 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097864-37-2](/img/structure/B2714451.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

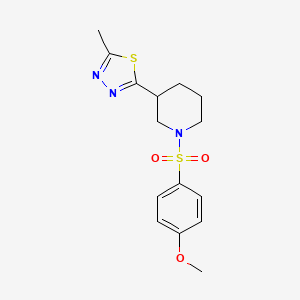

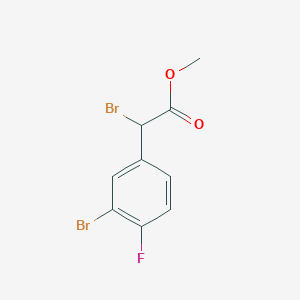

The compound is a benzamide derivative with furan and thiophene moieties attached to the ethyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a heterocyclic compound with a ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, with the furan and thiophene rings attached to the ethyl group. The trifluoromethoxy group attached to the benzene ring would contribute to the compound’s polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides generally have high melting points and are usually solid at room temperature. They are also typically soluble in common organic solvents .Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis of novel chalcone derivatives, including this compound, has been explored for their potential anticancer properties . Specifically, compound 7g demonstrated promising activity against lung cancer (A549 cells) and hepatocellular carcinoma (HepG2 cells). Its IC50 values were comparable to the reference drug doxorubicin. Additionally, gene expression analysis revealed significant changes in specific genes (AMY2A, FOXG1, PKM, and PSPH) upon treatment with compound 7g.

Antibacterial Properties

While not directly studied for this compound, related furan derivatives have shown antibacterial activity . Researchers have synthesized furan derivatives using cross-coupling reactions, and these compounds may serve as potential leads for antibacterial drug development.

Medicinal Chemistry

Thiophene and its derivatives, including furan-thiophene hybrids, play a crucial role in medicinal chemistry . Their unique structural features make them valuable building blocks for designing combinatorial libraries and identifying lead molecules for drug discovery.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-14-5-3-12(4-6-14)17(23)22-10-15(13-7-9-26-11-13)16-2-1-8-24-16/h1-9,11,15H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOXQEFOLWBKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)

![8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714373.png)

![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)

![9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2714378.png)

![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)

![2-(2-naphthamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714389.png)

![2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2714390.png)